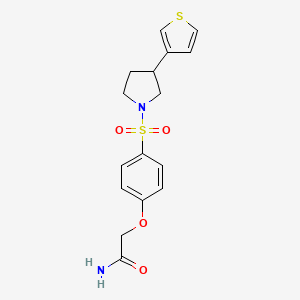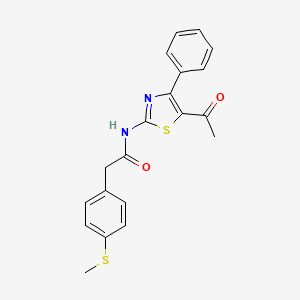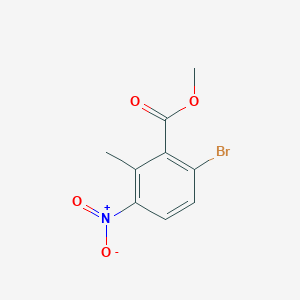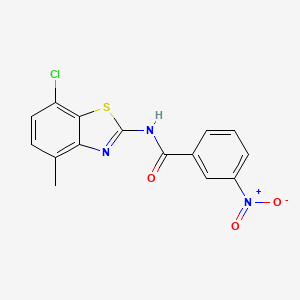![molecular formula C23H24N6 B2530896 1-(2,5-二甲苯基)-4-(4-苯基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶 CAS No. 946202-72-8](/img/structure/B2530896.png)
1-(2,5-二甲苯基)-4-(4-苯基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a derivative of pyrazolo[3,4-d]pyrimidine, which is a heterocyclic aromatic organic compound. Pyrazolo[3,4-d]pyrimidines are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and antiaggregating properties. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been studied for various biological activities.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of various starting materials to introduce different substituents that can alter the compound's biological activity. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines was performed by modifying the parent compound with different side chains and substituents to study their anti-inflammatory properties . Similarly, the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines involved the reaction of a pyrazole derivative with different amines . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. Substituents on the rings, such as phenyl or methyl groups, can significantly influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets. Computational studies, such as density functional theory (DFT), are often used to analyze the electronic structure and predict the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the substituents present on the rings. For example, the introduction of a dimethylaminomethylene group can facilitate the formation of new derivatives through reactions with various amines . The presence of electron-donating or electron-withdrawing groups can also affect the compound's reactivity towards nucleophiles and electrophiles, which is essential for its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can enhance or reduce these properties, affecting the compound's pharmacokinetic profile. For instance, the introduction of a longer side chain at the 4-position of pyrazolo[1,5-a]pyrimidines was found to increase anti-inflammatory activity and reduce ulcerogenic activity . The antibacterial activity of pyrazoline and pyrimidine derivatives was also tested, showing that certain derivatives have significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
科学研究应用
合成和生物学评估
- 吡唑并[3,4-d]嘧啶衍生物已被合成,并评估了它们的抗癌和抗-5-脂氧合酶活性。一些化合物对癌细胞系(如 HCT-116 和 MCF-7)表现出细胞毒活性,并抑制参与炎症过程的 5-脂氧合酶 (Rahmouni 等,2016).
抗菌活性
- 结合吡唑并[3,4-d]嘧啶部分的新杂环已被合成,并表现出抗菌活性。这表明在开发新的抗菌剂方面具有潜在应用 (Bondock 等,2008).
抗癌和抗炎活性
- 发现某些吡唑并[3,4-d]嘧啶衍生物具有抗癌和抗炎活性,一些化合物的活性优于对照药物,而没有致溃疡活性 (Auzzi 等,1983).
抗增殖和酶抑制效应
- 一种特定的衍生物(3,5-二甲基吡唑-1-基)- [4-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-氨基)苯基]甲苯酮,对各种癌细胞系表现出细胞毒活性,并对几种受体和酶表现出有效的抑制活性,突出了其在癌症治疗中的潜力 (Bakr 和 Mehany,2016).
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-8-9-18(2)21(14-17)29-23-20(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBCZVLNSLXDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)




![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)

